molecular formula C35H44O13 B182123 Taxayunnansin A CAS No. 153229-31-3

Taxayunnansin A

Cat. No. B182123
M. Wt: 672.7 g/mol
InChI Key: IKDVXNASCSGIHM-SZBOGCPYSA-N
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Description

Taxayunnansin A is a taxane diterpenoid isolated from Taxus yunnanensis . Taxanes are well known for being the first-line therapy for breast cancer and have also been used for the treatment of ovarian, hormone-refractory prostate, head and neck, and non-small cell lung carcinomas .


Synthesis Analysis

The synthesis of taxanes has been a subject of extensive research. For instance, the total synthesis of taxuyunnanine D, a natural product, was achieved through a combination of computational modeling, reagent screening, and oxidation sequence analysis . The first three of eight C–H oxidations (at the allylic sites corresponding to C-5, C-10, and C-13) required to reach Taxol from taxadiene were accomplished .


Chemical Reactions Analysis

Taxanes, including Taxayunnansin A, are known to block cell cycle progression through centrosomal impairment, induction of abnormal spindles, and suppression of spindle microtubule dynamics . The triggering of apoptosis by aberrant mitosis or by subsequent multinucleated G1-like state related to mitotic slippage depends on the cell type and drug schedule .

Scientific Research Applications

Taxayunnansin A is a taxane diterpenoid isolated from the roots of Taxus yunnanensis . Taxanes are a class of diterpenes and have been found to have potential applications in cancer treatment due to their ability to disrupt microtubule function, which is crucial for cell division .

The structure of Taxayunnansin A and other taxanes were elucidated using spectroscopic techniques, especially 2D NMR spectra . This indicates that Taxayunnansin A is likely studied in the field of organic chemistry and medicinal chemistry for its potential therapeutic applications.

Taxayunnansin A, also known as Taxayuntin, is a taxane diterpenoid isolated from the roots of Taxus yunnanensis . Taxanes are a class of diterpenes and have been found to have potential applications in cancer treatment due to their ability to disrupt microtubule function, which is crucial for cell division .

Taxayunnansin A is a taxane diterpenoid isolated from the roots of Taxus yunnanensis . Taxanes are a class of diterpenes and have been found to have potential applications in cancer treatment due to their ability to disrupt microtubule function, which is crucial for cell division .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical and how to handle it safely. For Taxayunnansin A, precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions of Taxayunnansin A research could involve the development of novel taxane derivatives with significantly improved properties, development of improved tumor-targeted drug delivery, and exploration of combination therapy of taxanes in cancer treatment . Ongoing clinical trials on these compounds could also shape the future directions in this field .

properties

IUPAC Name

[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23-,24-,25+,27+,28-,29-,30-,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDVXNASCSGIHM-SZBOGCPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxayunnansin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Hai, SZ Wen, Y Li, Y Gao, XJ Jiang… - Natural Products and …, 2014 - Springer
Three hitherto unknown taxane diterpenoids, namely baccatin VIII (1), baccatin IX (2), and baccatin X (3), along with 10 known analogues were isolated from an ethanolic extract of the …
Number of citations: 10 link.springer.com
Y Zhao, FS Wang, LY Peng, XL Li, G Xu… - Journal of natural …, 2006 - ACS Publications
… data of 1 with those of taxayunnansin A showed that 1 is very … -13-epi-taxayunnansin A. The relative stereochemistry of 1 … of 1, the chemical transformation from taxayunnansin A to 1 was …
Number of citations: 10 pubs.acs.org
YF Wang, QW Shi, M Dong, H Kiyota, YC Gu… - Chemical …, 2011 - ACS Publications
Yews (Taxus spp., Taxaceae) are slow-growing evergreen, nonresinous gymnospermous shrubs commonly used for ornamental landscaping or as construction material to build arbors (…
Number of citations: 195 pubs.acs.org
H Zhang, Y Tadeda, H Sun - Phytochemistry, 1995 - Elsevier
… 1 to have the rearranged carbon skeleton of taxayunnansin A (2). The ~3CNMR and DEPT … Examining the t3CNMR data between 1 and taxayunnansin A (2), we noticed that the 13C …
Number of citations: 34 www.sciencedirect.com
H Itokawa - Taxus-The Genus Taxus, Taylor & Francis, London, 2003 - books.google.com
… taxayunnansin A (14i) were isolated from T. yunnanensis (Zhang et al., 1995). Wallifoliol (14-6a) was isolated with known taxoids (taxol, cephalomannine, 10-deacetylbaccatin III, …
Number of citations: 15 books.google.com
M Akaberi, Z Boghrati, MS Amiri… - Current …, 2020 - ingentaconnect.com
Cupressus sempervirens, Platycladus orientalis, Juniperus communis, J. excelsa, J. foetidissima, J. polycarpos var. turcomanica, J. sabina, and Taxus baccata are conifers in Iran. …
Number of citations: 19 www.ingentaconnect.com
I Hook, D Dempsey - Edited by Hideji Itokawa and Kuo-Hsiung …, 2003 - books.google.com
Yews are one of the sacred trees of Ireland, and the sanctity in which they are held is deeply rooted in Irish folklore, literature and language, with many names of places ending in ‘ure’(…
Number of citations: 2 books.google.com
J Zhou, G Xie, X Yan, J Zhou, G Xie, X Yan - Encyclopedia of Traditional …, 2011 - Springer
C 21 H 26 N 2 O 3 (354.45). Acicular crystals (ethyl acetate), mp 219~222ºC, [α] D 25 = −57.5º (c = 1, chloroform); hydrochloride crystals (acetone), mp 230~233ºC. Pharm: Antibacterial (…
Number of citations: 6 link.springer.com
刘锡葵 - 1992
Number of citations: 0
QW Shi, TL Petzke, F Sauriol, O Mamer… - Canadian journal of …, 2003 - cdnsciencepub.com
Deux nouveaux taxanes ont été identifiés pour la première fois dans des boutures de l'if Japonais, Taxus cuspidata Sieb. et Zucc. Leurs structures ont été caracterisées : taxa-4(20),11-…
Number of citations: 22 cdnsciencepub.com

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